molecular formula C16H11ClO3 B2894520 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one CAS No. 20043-65-6

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one

Cat. No. B2894520
CAS RN: 20043-65-6
M. Wt: 286.71
InChI Key: QLGZUPAEDKGXOM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activity

  • Compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, related to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, demonstrated significant antimicrobial activities, including both bactericidal and fungicidal effects, as established through molecular docking analysis (Okasha et al., 2022).

Synthesis and Catalysis

  • Novel polystyrene-supported TBD catalysts were synthesized, using a compound structurally similar to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, for the Michael addition in the synthesis of Warfarin and its analogues (Alonzi et al., 2014).

Structural and Spectroscopic Analysis

  • A study on 4H-benzo[h]chromene derivatives, closely related to the compound , involved density functional theory (DFT) to optimize geometries and compute absorption spectra, highlighting the compound's electronic properties (Al‐Sehemi et al., 2012).

Molecular Docking and Structural Characterization

  • The target compound 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one was characterized using various spectroscopic techniques and theoretical investigations including molecular docking, highlighting its potential in interaction with biological targets (Sert et al., 2018).

Photo-Reorganization Studies

  • Photo-reorganization of certain 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, akin to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, led to the formation of unique angular pentacyclic compounds and rearranged chromenones, demonstrating the compound's potential in photochemical transformations (Dalal et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZUPAEDKGXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one

Citations

For This Compound
1
Citations
P Chauhan, M Ravi, S Singh, P Prajapatib, PP Yadav - academia.edu
A facile regioselective metal-free direct a-arylation of coumarins and 2-pyridones is achieved by the reaction of coumarins and 2-pyridones with phenylhydrazine in good yields. The …
Number of citations: 0 www.academia.edu

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